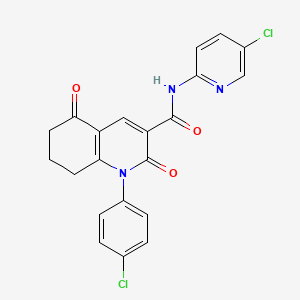

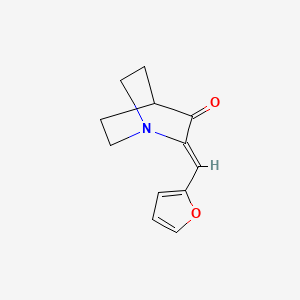

![molecular formula C18H18O4 B5569676 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzo[c]chromene compounds involves cyclization reactions under specific conditions. For example, microwave-assisted cyclization under mildly basic conditions has been employed for the synthesis of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating a versatile method for generating these complex structures from aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates with yields ranging from 50-72% (Dao et al., 2018). Another approach involves a four-component synthesis leading to the formation of related complex molecules under mild reaction conditions, showcasing the efficiency and bond-forming capacity of modern synthetic techniques (Teimouri & Inanloo, 2018).

Molecular Structure Analysis

The molecular structure of benzo[c]chromenes and their derivatives has been extensively studied, revealing various interesting features. For instance, the structure of a closely related compound, methyl 1,1a,2,7b-tetrahydro-2-oxocyclopropa[c]chromene-1a-carboxylate, was elucidated using NMR, IR, and mass spectral data, providing insights into the unique structural characteristics of these molecules (Choi & Kim, 2017).

Chemical Reactions and Properties

Benzo[c]chromene derivatives undergo various chemical reactions, highlighting their reactive nature and potential for further functionalization. The synthesis and reaction properties of these compounds, such as their luminescence and ionochromic properties upon interaction with metal ions, demonstrate their chemical versatility and potential for applications in sensing and materials science (Nikolaeva et al., 2020).

Physical Properties Analysis

The physical properties of benzo[c]chromenes, such as their crystalline structure, have been a subject of study to understand their potential applications better. For example, the crystal structure of a related compound, methyl 3-oxo-3H-benzo[f]chromene-1-carboxylate, has been determined, providing valuable information on the molecular arrangement and interactions within the crystal lattice, which can influence the compound's physical and chemical behavior (Ramazani et al., 2002).

Chemical Properties Analysis

The chemical properties of benzo[c]chromene derivatives, including their reactivity, stability, and interaction with other molecules, are crucial for their potential applications. Studies on the cycloaddition reactions and the synthesis of pyrrolidines from chromenes highlight the reactivity of these compounds and their utility in constructing more complex molecular architectures (Korotaev et al., 2013).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Rearrangement and Oxidation Processes: Studies highlight the Mn(III)-catalyzed aerobic oxidation processes involving chromene derivatives, leading to structurally complex compounds through rearrangement reactions. This demonstrates the synthetic versatility and potential for creating novel compounds with unique properties (Murakami, Hisano, & Nishino, 2022).

- Crystal Structure Analysis: Research on compounds like alternariol, a chromene derivative, reveals insights into molecular structures stabilized by hydrogen bonding, highlighting the importance of structural analysis in understanding compound properties and interactions (Siegel et al., 2010).

- Luminescence and Ionochromic Properties: Certain chromene derivatives exhibit luminescence and ionochromic properties, forming colored complexes with metal ions. This property is crucial for developing sensors and materials for detecting metal ions and anions (Nikolaeva et al., 2020).

Applications in Material Science

- Photophysical Properties: The study of chromene derivatives' fluorescence and metal interaction properties has shown potential applications in the development of fluorescence probes for various scientific and industrial purposes. These compounds exhibit changes in fluorescence intensity upon interaction with metals, indicating their use in spectrofluorometry and sensor technology (Gülcan et al., 2021).

- Microwave-Assisted Synthesis: The use of microwave irradiation in the synthesis of chromene derivatives underlines the efficiency of modern synthetic methods in producing these compounds with potential applications in drug discovery and material science (Dao et al., 2018).

Potential Biomedical Applications

- Antimicrobial Activity: Some chromene derivatives have been synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial and fungal pathogens. This highlights the potential of these compounds in developing new antimicrobial agents (Soman & Thaker, 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-10-8-14(21-17(19)11-6-7-11)16-12-4-2-3-5-13(12)18(20)22-15(16)9-10/h8-9,11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFLISGUMASQDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)

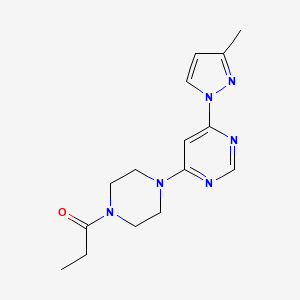

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)

![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)

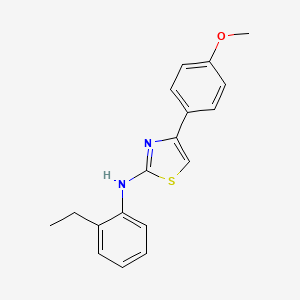

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

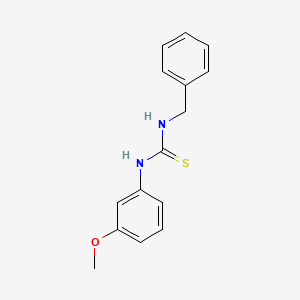

![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)

![2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5569687.png)

![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)